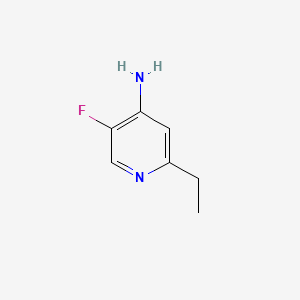![molecular formula C16H24O3Si B14888669 [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organic compound that belongs to the class of silanes It is characterized by the presence of a trimethylsilyl group attached to a propargylic ether, which is further substituted with a 3,4-dimethoxyphenyl group
准备方法
The synthesis of [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and propargyl alcohol.
Formation of Propargylic Ether: The propargyl alcohol is reacted with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding propargylic ether.
Silylation: The propargylic ether is then treated with trimethylsilyl chloride in the presence of a base like triethylamine to introduce the trimethylsilyl group, yielding the final product.
Industrial production methods may involve similar steps but are optimized for higher yields and scalability. These methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, replacing it with other functional groups such as halides or alkoxides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Halides, alkoxides
Major products formed from these reactions include ketones, carboxylic acids, alkenes, alkanes, and substituted ethers.
科学研究应用
[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a therapeutic agent.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can be easily removed or substituted, allowing the compound to act as an intermediate in the formation of more complex structures. The 3,4-dimethoxyphenyl group provides additional sites for chemical modification, enhancing the compound’s versatility in synthetic applications.
相似化合物的比较
Similar compounds to [3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane include:
3,4-Dimethoxyphenethylamine: This compound has a similar aromatic structure but lacks the silyl and propargylic ether groups, making it less versatile in synthetic applications.
3-(3,4-Dimethoxy-phenyl)-1-(4-methoxy-phenyl)-propenone: This compound shares the 3,4-dimethoxyphenyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of a trimethylsilyl group and a propargylic ether, which provides a versatile platform for further chemical modifications and applications in various fields.
属性
分子式 |
C16H24O3Si |
|---|---|
分子量 |
292.44 g/mol |
IUPAC 名称 |
[4-(3,4-dimethoxyphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C16H24O3Si/c1-16(2,19-20(5,6)7)11-10-13-8-9-14(17-3)15(12-13)18-4/h8-9,12H,1-7H3 |
InChI 键 |
ATVTXDSJMFQXBP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CC1=CC(=C(C=C1)OC)OC)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


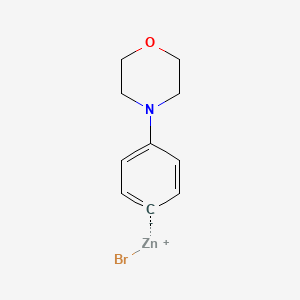
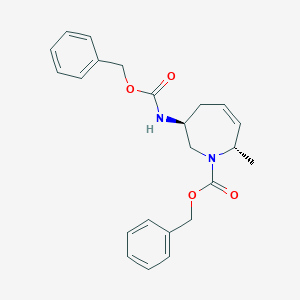

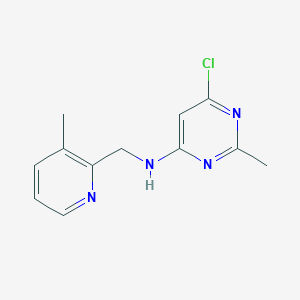
![1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine](/img/structure/B14888624.png)

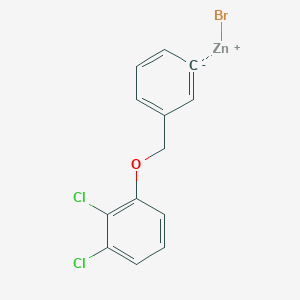
![tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B14888632.png)
![tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14888635.png)
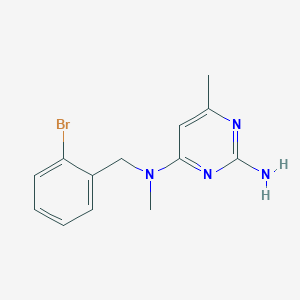
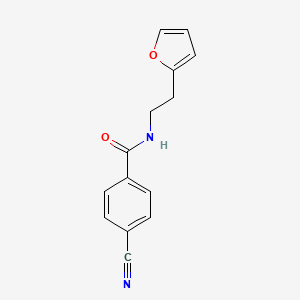
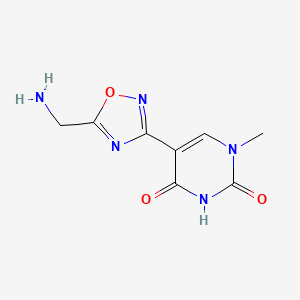
![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
